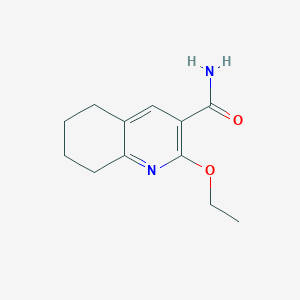
2-Ethoxy-5,6,7,8-tetrahydroquinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-5,6,7,8-tetrahydroquinoline-3-carboxamide, also known as ETC-1002, is a compound that has been of great interest to the scientific community due to its potential therapeutic applications. ETC-1002 is a small molecule that has been shown to have lipid-lowering effects, making it a promising candidate for the treatment of hypercholesterolemia and other related disorders.
Mécanisme D'action
2-Ethoxy-5,6,7,8-tetrahydroquinoline-3-carboxamide works by inhibiting ATP citrate lyase, an enzyme involved in the synthesis of fatty acids and cholesterol. This leads to a decrease in the production of these molecules, resulting in a reduction in LDL cholesterol levels. 2-Ethoxy-5,6,7,8-tetrahydroquinoline-3-carboxamide has also been shown to increase the expression of genes involved in the uptake and metabolism of LDL cholesterol.
Effets Biochimiques Et Physiologiques
In addition to its lipid-lowering effects, 2-Ethoxy-5,6,7,8-tetrahydroquinoline-3-carboxamide has been shown to have other biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, both of which are associated with the development of cardiovascular disease. 2-Ethoxy-5,6,7,8-tetrahydroquinoline-3-carboxamide has also been shown to improve glucose metabolism and insulin sensitivity, making it a potential candidate for the treatment of type 2 diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-Ethoxy-5,6,7,8-tetrahydroquinoline-3-carboxamide is its specificity for ATP citrate lyase, which makes it a promising candidate for the treatment of hypercholesterolemia and related disorders. However, one of the limitations of 2-Ethoxy-5,6,7,8-tetrahydroquinoline-3-carboxamide is its relatively short half-life, which may limit its effectiveness in long-term treatment regimens.
Orientations Futures
There are several potential future directions for research on 2-Ethoxy-5,6,7,8-tetrahydroquinoline-3-carboxamide. One area of interest is the development of more potent and selective inhibitors of ATP citrate lyase. Another area of research is the identification of biomarkers that can be used to predict the response to 2-Ethoxy-5,6,7,8-tetrahydroquinoline-3-carboxamide treatment. Finally, there is a need for further clinical trials to determine the long-term safety and efficacy of 2-Ethoxy-5,6,7,8-tetrahydroquinoline-3-carboxamide in the treatment of hypercholesterolemia and related disorders.
Conclusion:
In conclusion, 2-Ethoxy-5,6,7,8-tetrahydroquinoline-3-carboxamide is a promising compound that has been extensively studied for its potential therapeutic applications. It has been shown to have lipid-lowering effects, reduce inflammation and oxidative stress, and improve glucose metabolism and insulin sensitivity. While there are some limitations to its use, 2-Ethoxy-5,6,7,8-tetrahydroquinoline-3-carboxamide has great potential for the treatment of hypercholesterolemia and related disorders, and further research in this area is warranted.
Méthodes De Synthèse
The synthesis of 2-Ethoxy-5,6,7,8-tetrahydroquinoline-3-carboxamide has been described in several publications. One of the most commonly used methods involves the reaction of 2-ethoxy-3-formylquinoline with hydroxylamine hydrochloride, followed by reduction with sodium borohydride and acetylation with acetic anhydride. The resulting product is then purified by column chromatography to obtain pure 2-Ethoxy-5,6,7,8-tetrahydroquinoline-3-carboxamide.
Applications De Recherche Scientifique
2-Ethoxy-5,6,7,8-tetrahydroquinoline-3-carboxamide has been extensively studied for its potential therapeutic applications. One of the main areas of research has been in the treatment of hypercholesterolemia. 2-Ethoxy-5,6,7,8-tetrahydroquinoline-3-carboxamide has been shown to lower LDL cholesterol levels in both animal models and human clinical trials. The mechanism of action of 2-Ethoxy-5,6,7,8-tetrahydroquinoline-3-carboxamide involves the inhibition of ATP citrate lyase, an enzyme involved in the synthesis of fatty acids and cholesterol.
Propriétés
Numéro CAS |
171011-06-6 |
|---|---|
Nom du produit |
2-Ethoxy-5,6,7,8-tetrahydroquinoline-3-carboxamide |
Formule moléculaire |
C12H16N2O2 |
Poids moléculaire |
220.27 g/mol |
Nom IUPAC |
2-ethoxy-5,6,7,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C12H16N2O2/c1-2-16-12-9(11(13)15)7-8-5-3-4-6-10(8)14-12/h7H,2-6H2,1H3,(H2,13,15) |
Clé InChI |
SPOHYSJNADFPJJ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C2CCCCC2=N1)C(=O)N |
SMILES canonique |
CCOC1=C(C=C2CCCCC2=N1)C(=O)N |
Autres numéros CAS |
171011-06-6 |
Synonymes |
2-Ethoxy-5,6,7,8-tetrahydroquinoline-3-carboxamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



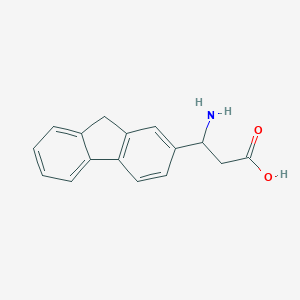
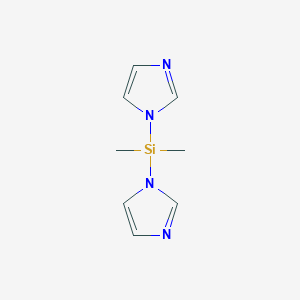

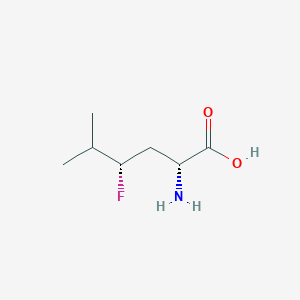
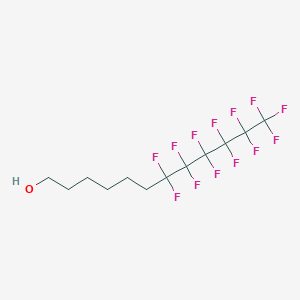
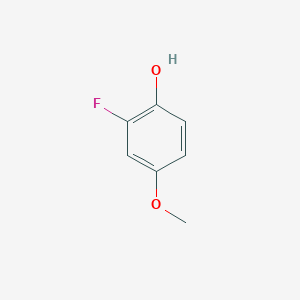
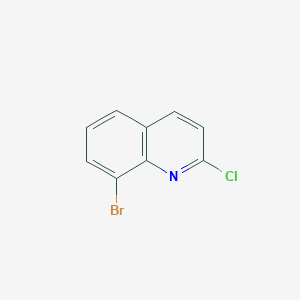
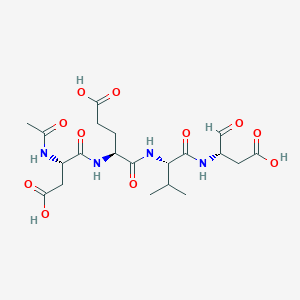
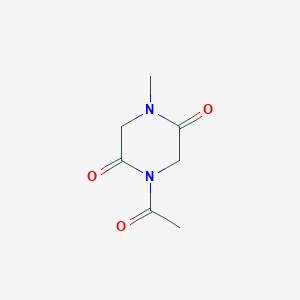
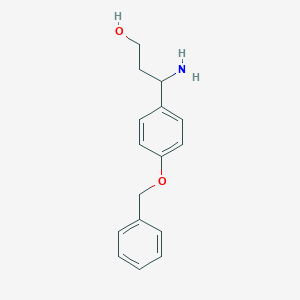
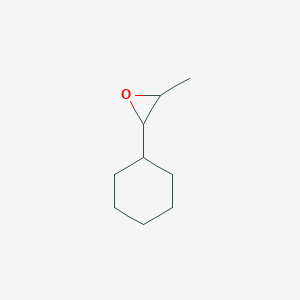
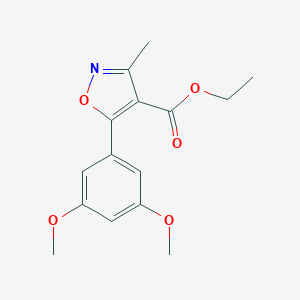
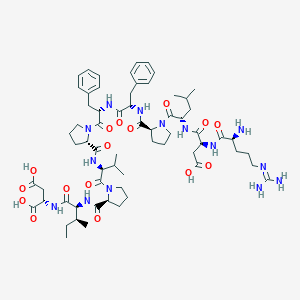
![3-[(Trimethylsilyl)ethynyl]benzonitrile](/img/structure/B70234.png)